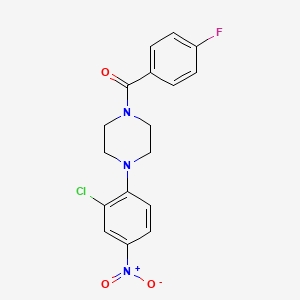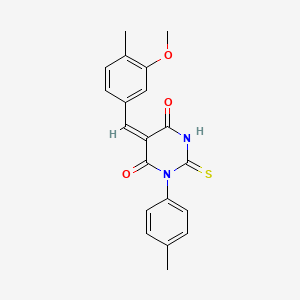![molecular formula C18H25ClN2O2 B5220574 4-chloro-3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide](/img/structure/B5220574.png)
4-chloro-3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CDC or N-(cyclohexylcarbonyl)-4-chloro-3-diethylbenzamide. In
科学的研究の応用
CDC has been studied for its potential applications as an inhibitor of the proteasome, a large protein complex involved in the degradation of cellular proteins. Proteasome inhibitors are of interest in cancer research, as they can induce apoptosis (programmed cell death) in cancer cells. CDC has been shown to have potent inhibitory activity against the proteasome, making it a promising candidate for further research in this area.
作用機序
The mechanism of action of CDC involves binding to the active site of the proteasome and inhibiting its activity. This leads to the accumulation of misfolded and damaged proteins within cells, which can trigger apoptosis. Additionally, CDC has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through other mechanisms such as induction of oxidative stress.
Biochemical and Physiological Effects:
CDC has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory activity against the proteasome, CDC has been shown to induce oxidative stress, disrupt mitochondrial function, and alter the expression of genes involved in cell cycle regulation. These effects may contribute to its anti-cancer properties.
実験室実験の利点と制限
One advantage of CDC is its potent inhibitory activity against the proteasome, which makes it a valuable tool for studying the role of this complex in cellular processes. However, CDC also has some limitations for lab experiments. For example, it has poor solubility in aqueous solutions, which can make it difficult to work with in certain assays. Additionally, its potential toxicity and off-target effects must be carefully considered when designing experiments.
将来の方向性
There are several potential future directions for research on CDC. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of CDC. Additionally, further studies are needed to fully understand the mechanisms underlying CDC's anti-cancer properties and to determine its potential for use in cancer therapy. Finally, investigations into the potential off-target effects of CDC and its toxicity profile will be important for its safe and effective use in scientific research.
合成法
The synthesis of CDC involves the reaction between 4-chloro-3-nitrobenzoic acid and cyclohexyl isocyanate, followed by reduction of the nitro group with iron powder and subsequent reaction with diethylamine. The final product is obtained after purification through recrystallization.
特性
IUPAC Name |
4-chloro-3-(cyclohexanecarbonylamino)-N,N-diethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2/c1-3-21(4-2)18(23)14-10-11-15(19)16(12-14)20-17(22)13-8-6-5-7-9-13/h10-13H,3-9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFPYMJHAGIXDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine](/img/structure/B5220491.png)
![1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide](/img/structure/B5220495.png)

![1-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzene](/img/structure/B5220523.png)

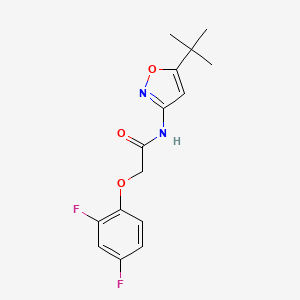
![1-(2,3-difluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5220539.png)
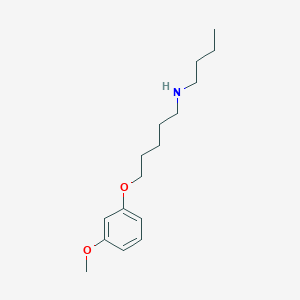
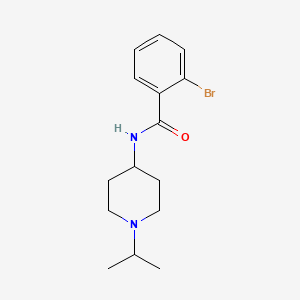
![N-[4-(1-pyrrolidinylmethyl)phenyl]acetamide](/img/structure/B5220556.png)

![5-{3-allyl-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5220579.png)
